Cas no 342647-97-6 (Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-)

Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-, is a chiral ester derivative of butanoic acid featuring a 4-oxo group and a benzyloxycarbonyl-protected amino moiety at the 2-position. The (2R)-configuration ensures stereochemical specificity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its structural features, including the reactive carbonyl and protected amine, facilitate its use as an intermediate in peptide coupling and heterocyclic chemistry. The benzyl ester group enhances solubility in organic solvents, while the carbonyl functionality allows further derivatization. This compound is particularly useful in medicinal chemistry for the development of enantiomerically pure bioactive molecules.
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- structure
342647-97-6 structure
Product Name:Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
CAS No:342647-97-6
MF:C19H19NO5
MW:341.357865571976
CID:304309
PubChem ID:57349059
Update Time:2025-10-28

Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- Chemical and Physical Properties

Names and Identifiers

    • Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
    • benzyl 2(R)-benzyloxycarbonylamino-4-oxo-butyrate
    • Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
    • EN300-640674
    • 342647-97-6
    • (R)-2-(Benzyloxycarbonylamino)-4-oxobutyric acid benzyl ester
    • Butanoicacid,4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-,phenylmethyl ester,(2R)-
    • Z2049890759
    • benzyl (2R)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
    • DTXSID80721786
    • Inchi: 1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m1/s1
    • InChI Key: DXBNGOWOMMHJKK-QGZVFWFLSA-N
    • SMILES: O(CC1C=CC=CC=1)C([C@@H](CC=O)NC(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 341.12632271g/mol
  • Monoisotopic Mass: 341.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 10
  • Complexity: 428
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 81.7Ų

Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-640674-0.05g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
0.05g
$344.0 2023-05-05
Enamine
EN300-640674-0.1g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
0.1g
$515.0 2023-05-05
Enamine
EN300-640674-0.25g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
0.25g
$735.0 2023-05-05
Enamine
EN300-640674-0.5g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
0.5g
$1158.0 2023-05-05
Enamine
EN300-640674-1.0g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
1g
$1485.0 2023-05-05
Enamine
EN300-640674-2.5g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
2.5g
$2912.0 2023-05-05
Enamine
EN300-640674-5.0g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
5g
$4309.0 2023-05-05
Enamine
EN300-640674-10.0g
benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate
342647-97-6 95%
10g
$6390.0 2023-05-05
A2B Chem LLC
AD48281-2.5g
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
342647-97-6 95%
2.5g
$3101.00 2024-04-20
A2B Chem LLC
AD48281-5g
Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-
342647-97-6 95%
5g
$4571.00 2024-04-20

Additional information on Butanoicacid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)-

Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6)

Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of butanoic acid and features a unique structural arrangement that includes an oxo group, an amino group protected by a phenylmethoxy carbonyl (Pmc) moiety, and a phenylmethyl ester group. The (2R)-stereochemistry further adds to its complexity and potential biological activity.

The (2R)- configuration of this compound is particularly important as it can significantly influence its pharmacological properties. Stereochemistry plays a crucial role in the interaction of molecules with biological targets, and the (2R)- enantiomer may exhibit distinct binding affinities and activities compared to its enantiomeric counterpart. This has been demonstrated in various studies where stereoselective synthesis and biological evaluation have shown that the (2R)- form often exhibits superior activity or selectivity.

In recent years, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has been explored for its potential applications in the development of new therapeutic agents. One of the key areas of interest is its use as an intermediate in the synthesis of peptides and peptidomimetics. The presence of the phenylmethoxy carbonyl protecting group allows for controlled deprotection and subsequent functionalization, making it a valuable building block in combinatorial chemistry and drug discovery.

Research has also focused on the biological activity of this compound. Studies have shown that it can modulate various cellular processes, including protein folding and enzyme inhibition. For instance, a recent study published in the *Journal of Medicinal Chemistry* demonstrated that Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- exhibits potent inhibitory activity against a specific enzyme involved in neurodegenerative diseases. This finding opens up new avenues for the development of therapeutic agents targeting these conditions.

The synthetic route to Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- involves several steps that require precise control over reaction conditions to ensure the correct stereochemistry and functional group protection. One common approach involves the use of chiral auxiliaries or catalysts to achieve enantioselective synthesis. This process not only ensures high yields but also minimizes the formation of unwanted byproducts.

In addition to its use as an intermediate in drug synthesis, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has also been studied for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The phenylmethyl ester group can be hydrolyzed under physiological conditions to release the active form of the drug, enhancing its bioavailability and reducing side effects.

The safety profile of Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- has been extensively evaluated in preclinical studies. These studies have shown that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2R)- (CAS No. 342647-97-6) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features and stereochemistry make it a valuable tool for the development of new therapeutic agents and prodrugs. Ongoing research continues to explore its full potential and expand our understanding of its biological activity and synthetic utility.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd